L-Altrose

概要

説明

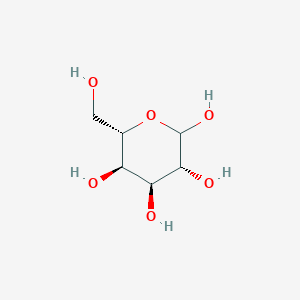

L-altropyranose is the pyranose form of L-altrose. It is a L-altrose and an altropyranose. It is an enantiomer of a D-altropyranose.

科学的研究の応用

Synthesis and Derivatives

L-Altrose has been explored in various chemical syntheses. For instance, Lunau and Meier (2012) developed a chemical synthesis method for L-altrose and its 6-deoxy derivative starting from D-galactose and D-fucose. This synthesis involved a Mitsunobu inversion of the open-chain D-hexoses as a key step (Lunau & Meier, 2012). Additionally, Hung et al. (2000, 2001) described convenient routes for the synthesis of L-altrose from various chemical compounds, highlighting the flexibility and potential of L-altrose in organic chemistry (Hung et al., 2000); (Hung et al., 2001).

Polysaccharides and Bacterial Lipopolysaccharides

L-Altrose has been identified in various natural sources and is significant in bacterial polysaccharides. Tako et al. (2012) identified 6-deoxy-D-altrose, an isomer of L-altrose, in an edible mushroom, which was a novel discovery in the natural environment (Tako et al., 2012). Stack and Ericsson (1988) developed methods for detecting and analyzing L-altrose in bacterial polysaccharides, which is crucial for understanding its role in bacterial structures (Stack & Ericsson, 1988).

Role in Bacterial Surface Glycans

Andolina et al. (2018) studied the role of L-altrose in bacterial surface glycans, particularly in the context of antibiotic-resistant bacteria. They developed a synthesis for derivatives of L-altrose to explore its biological significance and potential in combating drug-resistant bacterial infections (Andolina et al., 2018).

Enzymatic Production

Menavuvu et al. (2006) reported the novel substrate specificity of D-arabinose isomerase, which included L-altrose. This study showed the potential for enzymatic production of L-altrose from other sugars, which has implications for both biochemical research and industrial applications (Menavuvu et al., 2006).

Agricultural Implications

Kano et al. (2010) studied the effects of rare sugars, including D-altrose, on rice plants. They found that D-allose, a sugar related to D-altrose, had an inhibitory effect on growth but conferred resistance to bacterial blight, indicating potential agricultural applications of related sugars (Kano et al., 2010).

特性

製品名 |

L-Altrose |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

InChIキー |

WQZGKKKJIJFFOK-VSOAQEOCSA-N |

異性体SMILES |

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)